Cas no 2248285-34-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate is a specialized heterocyclic compound featuring a phthalimide core linked to a substituted benzoate moiety via a sulfur-containing oxadiazole group. This structural complexity imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of the 1,2,4-oxadiazole ring enhances metabolic stability, while the thioether linkage offers versatility for further functionalization. The compound's well-defined molecular architecture makes it a valuable intermediate for synthesizing pharmacologically active molecules or advanced polymers. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate structure
2248285-34-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate
CAS No:2248285-34-7
MF:C19H13N3O5S
MW:395.388622999191
CID:6000994
PubChem ID:165731405
Update Time:2025-05-30

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6522719
    • 2248285-34-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate
    • Inchi: 1S/C19H13N3O5S/c1-11-20-16(26-21-11)10-28-15-9-5-4-8-14(15)19(25)27-22-17(23)12-6-2-3-7-13(12)18(22)24/h2-9H,10H2,1H3
    • InChI Key: VLMPVHLDOCDIKG-UHFFFAOYSA-N
    • SMILES: S(CC1=NC(C)=NO1)C1=CC=CC=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 395.05759170g/mol
  • Monoisotopic Mass: 395.05759170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 128Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate (CAS No. 2248285-34-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate (CAS No. 2248285-34-7) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3-dioxo-isoindole core linked to a 3-methyl-1,2,4-oxadiazole moiety via a thioether bridge, has garnered attention for its versatile applications. Researchers are increasingly exploring its role as a bioactive scaffold in drug discovery, particularly in targeting enzymes and receptors involved in inflammation and metabolic disorders.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives has surged due to their efficacy in modulating biological pathways. This compound’s sulfanyl benzoate group enhances its stability and bioavailability, making it a promising candidate for prodrug development. Notably, its oxadiazole ring is a hotspot for structure-activity relationship (SAR) studies, as it mimics peptide bonds and interacts with biological targets. These attributes align with current trends in precision medicine and green chemistry, where researchers prioritize molecules with minimal side effects and sustainable synthesis routes.

The synthesis of CAS No. 2248285-34-7 involves multi-step organic reactions, including esterification and cyclization, often catalyzed by eco-friendly reagents to reduce environmental impact. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity and structural integrity. Industry experts highlight its compatibility with high-throughput screening (HTS) platforms, which accelerates the identification of lead compounds for diseases like diabetes and cancer. This aligns with the growing interest in AI-driven drug discovery, where computational models predict the efficacy of such molecules before lab testing.

Beyond pharmaceuticals, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate shows promise in agrochemical innovation. Its oxadiazole-thioether hybrid structure exhibits pesticidal and herbicidal properties, addressing the need for eco-friendly crop protection solutions. Regulatory agencies emphasize the importance of such compounds in reducing reliance on traditional pesticides, which often harm non-target organisms. This dual utility in human health and agriculture underscores its interdisciplinary relevance.

As the scientific community shifts toward fragment-based drug design (FBDD), the modular architecture of CAS No. 2248285-34-7 offers a template for designing novel inhibitors. Its isoindole-1,3-dione fragment is particularly valuable for targeting protein-protein interactions (PPIs), a frontier in treating complex diseases. Concurrently, advancements in cryo-EM and X-ray crystallography enable detailed visualization of its binding modes, facilitating rational drug design. These developments resonate with the rising popularity of personalized therapeutics and biologics in global markets.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoate represents a cutting-edge intersection of medicinal chemistry and materials science. Its adaptability to click chemistry and bioconjugation techniques further expands its utility in diagnostics and targeted therapies. For researchers navigating the complexities of small-molecule drug development, this compound offers a robust foundation for innovation, aligning with contemporary demands for sustainable and efficient chemical solutions.

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